N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Description

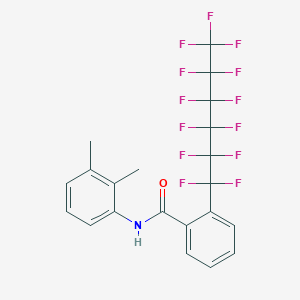

N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a fluorinated benzamide derivative characterized by:

- A benzamide backbone substituted at the 2-position with a tridecafluorohexyl chain (C₆F₁₃), conferring high lipophilicity and chemical stability.

- An N-(2,3-dimethylphenyl) group, introducing steric bulk and modulating electronic properties. Its fluorinated chain distinguishes it from simpler benzamide derivatives .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F13NO/c1-10-6-5-9-14(11(10)2)35-15(36)12-7-3-4-8-13(12)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h3-9H,1-2H3,(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVVVQGOXJGMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 2,3-dimethylbenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the Fluorinated Alkyl Chain: The highly fluorinated alkyl chain can be introduced through a nucleophilic substitution reaction, where a suitable fluorinated alkyl halide reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The unique properties of the fluorinated alkyl chain may make it useful in materials science, such as in the development of specialized coatings or polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorinated alkyl chain may also impart unique physical properties, such as increased hydrophobicity or stability, affecting its behavior in various environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Differences Among Benzamide Derivatives

Note: The target compound’s molecular formula is inferred based on structural analysis; explicit data is unavailable in the provided evidence.

Physicochemical Properties

- Lipophilicity: The tridecafluorohexyl chain in the target compound and ’s analog significantly enhances lipophilicity compared to non-fluorinated derivatives like LY201115. This property correlates with improved membrane permeability and environmental persistence .

- In contrast, LY201116 undergoes rapid N-acetylation and hydroxylation in rats, with a plasma clearance of 66.9 mL/min/kg .

- Electronic Effects : The 2,3-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, whereas 2,4-difluorophenyl () introduces electron-withdrawing fluorine atoms, altering reactivity and binding affinity .

Pharmacokinetic and Metabolic Profiles

- LY201116: Rapidly absorbed (94% oral bioavailability) and metabolized to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) and its hydroxylated derivative (HADMP). Peak plasma concentration at 0.75 hr post-dose .

- Target Compound : Predicted slower metabolism due to fluorinated chain stability. The dimethylphenyl group may reduce acetylation rates compared to LY201116’s 2,6-dimethyl substitution.

- Alachlor : As a chloroacetamide herbicide, its metabolism involves glutathione conjugation, highlighting divergent pathways compared to fluorinated benzamides .

Biological Activity

N-(2,3-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic compound with potential biological activities. Its unique structure incorporates a dimethylphenyl group and a perfluorinated alkyl chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C23H24F13N

- Molecular Weight : 487.43 g/mol

- SMILES Notation : CC(C)C1=CC=C(C=C1)C(=O)NCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

This structure suggests a complex interaction with biological systems due to the presence of both hydrophobic and hydrophilic regions.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Anticancer Activity : Certain benzamide derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The potential for this compound to interact with specific targets in cancer cells warrants further investigation.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory properties.

- Antimicrobial Properties : Some studies suggest that benzamide derivatives can exhibit antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies and Research Findings

-

Antitumor Activity in vitro :

- A study evaluated the effects of various benzamide derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Anti-inflammatory Effects :

- Antimicrobial Testing :

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Disrupts cell membranes |

| Property | Value |

|---|---|

| Molecular Weight | 487.43 g/mol |

| LogP | 5.12 |

| Polar Surface Area | 90.5 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.